molecular formula C9H17N B180396 6-Azaspiro[4.5]decane CAS No. 177-17-3

6-Azaspiro[4.5]decane

Cat. No. B180396
CAS RN: 177-17-3
M. Wt: 139.24 g/mol
InChI Key: FIEQFLLZBBTQHY-UHFFFAOYSA-N
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Description

“6-Azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17N . It is the core structure of the azaspirodecanedione moiety found in some of the azapirones .


Synthesis Analysis

The synthesis of azaspiro[4.5]decane involves a domino reaction, which includes highly regioselective C–C coupling and spiro scaffold steps . In another synthesis strategy, halichlorine and pinnaic acid, which are structurally related natural alkaloids isolated from different marine organisms, demonstrate a wide range of biological effects .


Molecular Structure Analysis

The molecular weight of 6-Azaspiro[4.5]decane is 139.24 . The InChI code for this compound is 1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2 .


Physical And Chemical Properties Analysis

6-Azaspiro[4.5]decane has a density of 0.9±0.1 g/cm3, a boiling point of 205.7±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 44.2±3.0 kJ/mol, and it has a flash point of 72.7±16.5 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

  • Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : New 1-thia-azaspiro [4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . The anticancer activity of these synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
    • Method : The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro [4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
    • Results : A number of compounds showed moderate to high inhibition activities .
  • Synthesis of Spirotetramat

    • Field : Organic Chemistry
    • Application : cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, the key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .
    • Method : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
    • Results : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
  • Synthesis of Spirocyclotriphosphazenes

    • Field : Organic Chemistry
    • Application : 1,4-Dioxa-8-azaspiro decane was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Asymmetric Total Synthesis Strategies of Halichlorine and Pinnaic Acid

    • Field : Medicinal Chemistry
    • Application : Halichlorine and pinnaic acid are structurally related natural alkaloids isolated from different marine organisms. These two marine alkaloids bearing a 6-azaspiro [4.5]decane skeleton demonstrate a wide range of biological effects .
    • Method : The asymmetric synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro [4.5]decane skeleton as the key intermediate .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Carbohydrate Spiro-heterocycles via Radical Chemistry

    • Field : Organic Chemistry
    • Application : This review summarizes the current status of the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Synthesis of Glycosylated Derivatives

    • Field : Organic Chemistry
    • Application : The deportation (deacetylation) reaction was carried out for two of the latter synthesized thioglycosides; one has the glucopyranosyl moiety (six carbon sugar part) and the other incorporates a xylopyranosyl unit (five carbon glycosyl) .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .
  • Ring Expansion Approach

    • Field : Organic Chemistry
    • Application : The ring expansion of benzocyclobutenols substituted with a pyridyl group was used to facilitate the construction of azaspiro[4.5]decane skeletons .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

6-Azaspiro[4.5]decane is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

6-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQFLLZBBTQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626578
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[4.5]decane

CAS RN

177-17-3
Record name 6-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
DLJ Clive, VSC Yeh - Tetrahedron letters, 1999 - Elsevier
Sulfone 15, derived from d-glutamic acid, and aldehyde 23, made by diastereoselective alkylation, were linked and elaborated into enamine sulfone 33. This underwent 5-exo radical …
Number of citations: 66 www.sciencedirect.com
T Chou, M Kuramoto, Y Otani, M Shikano, K Yazawa… - Tetrahedron letters, 1996 - Elsevier
Two novel fatty acids with cPLA 2 inhibitory activity, pinnaic acid and tauro-pinnaic acid, were isolated from the Okinawan bivalve Pinna muricata. Their structures, including the relative …
Number of citations: 145 www.sciencedirect.com
G Dake - Tetrahedron, 2006 - Elsevier
Natural products are embedded with structural motifs that inspire practitioners of synthetic organic chemistry. The development of new synthetic methods and strategies for the …
Number of citations: 109 www.sciencedirect.com
MJ Martín-López, F Bermejo - Tetrahedron, 1998 - Elsevier
The synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one (17) and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one (18) from the D,L-pipecolic acid derivative 10, is …
Number of citations: 31 www.sciencedirect.com
DG Hilmey, JC Gallucci, LA Paquette - Tetrahedron, 2005 - Elsevier
The susceptibility of 6-azaspiro[4.5]decane-1,7-dione () to nucleophilic attack was evaluated. Although steric effects preclude the 1,2-addition of many reagents, more reactive lithium …
Number of citations: 10 www.sciencedirect.com
E Żesławska, A Jakubowska, W Nitek - … Crystallographica Section C …, 2017 - scripts.iucr.org
Unnatural cyclic α-amino acids play an important role in the search for biologically active compounds and macromolecules. Enantiomers of natural amino acids with ad configuration are …
Number of citations: 6 scripts.iucr.org
R Freire, A Martı́n, I Pérez-Martı́n, E Suárez - Tetrahedron letters, 2002 - Elsevier
The preparation of 1-oxa-6-azaspiro[4.4]nonane, 1-oxa-6-azaspiro[4.5]decane, 6-oxa-1-azaspiro[4.5]decane, and 1-oxa-7-azaspiro[5.5]undecane ring systems by 1,6- and 1,7-…
Number of citations: 34 www.sciencedirect.com
ME Sinibaldi, I Canet - European Journal of Organic Chemistry, 2008 - Wiley Online Library
The 1‐oxa‐7‐azaspiro[5.5]undecane, 1‐oxa‐6‐azaspiro[4.5]decane, 1‐oxa‐7‐azaspiro[5.4]decane and 1‐oxa‐6‐azaspiro[4.4]nonane ring systems are found as the cores of natural or …
MJ Martin-Lopez, F Bermejo-González - Tetrahedron letters, 1994 - Elsevier
The synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one 7a and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one 7b from (D,L)-pipecolinic acid is described. …
Number of citations: 21 www.sciencedirect.com
Y Matsumura, S Aoyagi, C Kibayashi - Organic Letters, 2004 - ACS Publications
A stereocontrolled approach for the preparation of the Danishefsky intermediates has been developed starting with the azaspirobicyclic ketone as a common precursor, representing a …
Number of citations: 54 pubs.acs.org

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